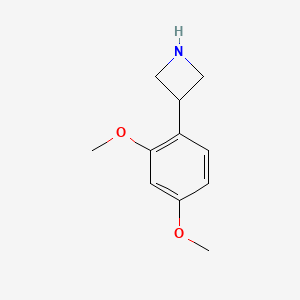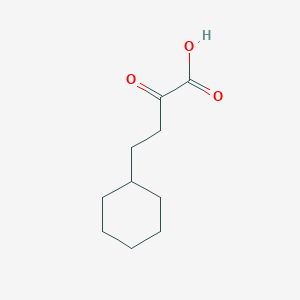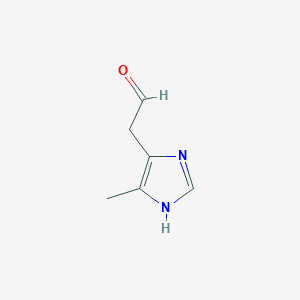
2-(4-methyl-1H-imidazol-5-yl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methyl-1H-imidazol-5-yl)acetaldehyde is a chemical compound with the molecular formula C6H8N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1H-imidazol-5-yl)acetaldehyde can be achieved through several methods. . This method is widely used due to its efficiency and simplicity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(4-methyl-1H-imidazol-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-(4-methyl-1H-imidazol-5-yl)acetic acid.
Reduction: 2-(4-methyl-1H-imidazol-5-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
2-(4-methyl-1H-imidazol-5-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-methyl-1H-imidazol-5-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to potential biological effects. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its activity.
類似化合物との比較
Similar Compounds
Imidazole-4-acetaldehyde: A closely related compound with similar structure and reactivity.
2-(4-chloro-1-methyl-1H-imidazol-5-yl)acetaldehyde: Another derivative with a chlorine substituent.
4-Methyl-5-imidazolecarboxaldehyde: A compound with a similar imidazole ring but different functional groups.
Uniqueness
2-(4-methyl-1H-imidazol-5-yl)acetaldehyde is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and potential applications. Its methyl group at the 4-position and aldehyde group at the 5-position provide distinct chemical properties compared to other imidazole derivatives.
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
2-(5-methyl-1H-imidazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C6H8N2O/c1-5-6(2-3-9)8-4-7-5/h3-4H,2H2,1H3,(H,7,8) |
InChIキー |
XFTGCQODXFNORY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CN1)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



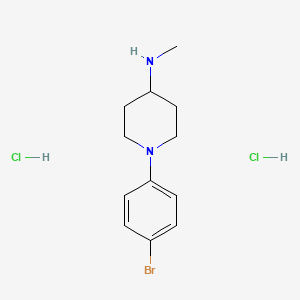
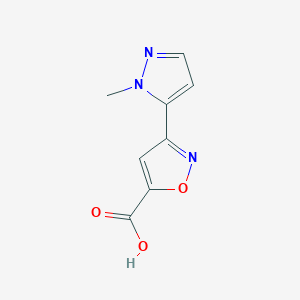
![3-Ethylimidazo[1,5-a]pyridine-1-carboxylicacidhydrochloride](/img/structure/B13609252.png)

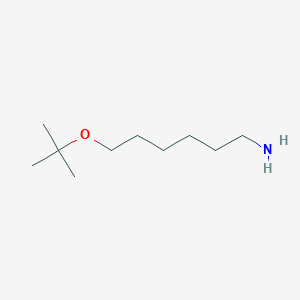
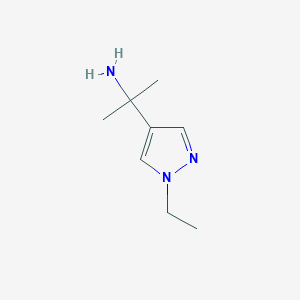
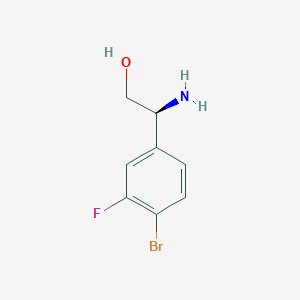
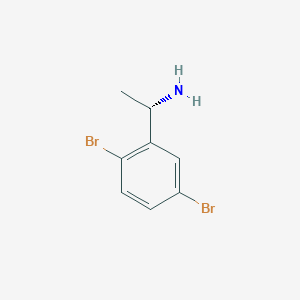
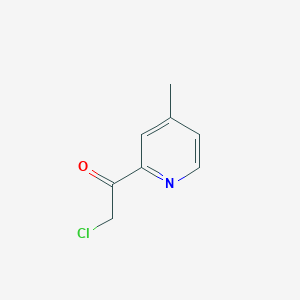
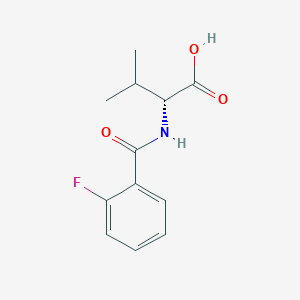
![1-[(2-Bromo-3-methoxyphenyl)methyl]piperazine](/img/structure/B13609294.png)
